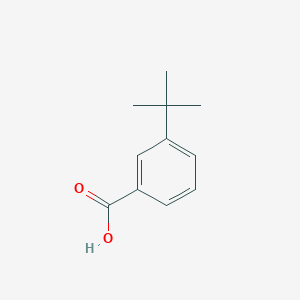

3-tert-Butylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEJHEZAHNQSHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225941 | |

| Record name | m-tert-Butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7498-54-6 | |

| Record name | m-tert-Butylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007498546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7498-54-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-tert-Butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-Butyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-TERT-BUTYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF4ZW1Y08W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-tert-Butylbenzoic Acid from tert-Butylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a viable synthetic pathway for the preparation of 3-tert-butylbenzoic acid, a valuable building block in pharmaceutical and materials science research. Direct oxidation of the tert-butyl group on tert-butylbenzene to a carboxylic acid is not feasible due to the absence of a benzylic hydrogen atom. Therefore, this guide focuses on a robust multi-step synthesis commencing with the strategic bromination of a substituted aniline to achieve the desired meta-substitution pattern, followed by a Grignard reaction and subsequent carboxylation. This document provides detailed experimental protocols, quantitative data, and visual diagrams to facilitate the successful synthesis of the target molecule.

Introduction

3-tert-Butylbenzoic acid is an aromatic carboxylic acid featuring a sterically demanding tert-butyl group at the meta position. This substitution pattern imparts unique physicochemical properties to molecules incorporating this moiety, influencing factors such as solubility, lipophilicity, and metabolic stability. As such, it is a sought-after intermediate in the development of novel pharmaceuticals and advanced materials.

The direct functionalization of tert-butylbenzene to yield the 3-substituted carboxylic acid is challenging. The tert-butyl group is an ortho-, para-directing group in electrophilic aromatic substitution reactions, making the direct introduction of a functional group at the meta position inefficient. Furthermore, the lack of a benzylic C-H bond in tert-butylbenzene precludes direct oxidation of the alkyl side chain to a carboxylic acid using common oxidizing agents like potassium permanganate.

This guide presents a reliable synthetic route that circumvents these challenges by employing a sequence of reactions that ensures the correct regiochemistry of the final product.

Recommended Synthetic Pathway

The most effective and regioselective synthesis of 3-tert-butylbenzoic acid from a tert-butylbenzene derivative involves a two-stage process:

-

Stage 1: Synthesis of 3-bromo-tert-butylbenzene. This key intermediate is synthesized from 2-bromo-4-tert-butylaniline via a deamination reaction involving the formation of a diazonium salt, which is subsequently removed. This approach allows for the unambiguous placement of the bromine atom at the desired meta position relative to the tert-butyl group.

-

Stage 2: Grignard Reaction and Carboxylation. The resulting 3-bromo-tert-butylbenzene is converted into a Grignard reagent, which then undergoes a nucleophilic addition to carbon dioxide (dry ice) to yield the magnesium salt of 3-tert-butylbenzoic acid. Subsequent acidification affords the final product.

The overall synthetic workflow is depicted below.

Figure 1: Overall synthetic workflow for 3-tert-butylbenzoic acid.

Experimental Protocols

Stage 1: Synthesis of 3-bromo-tert-butylbenzene

This procedure is adapted from a known hydrodediazoniation protocol.[1]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 2-bromo-4-tert-butylaniline | 228.14 | 22.43 | 98 |

| Concentrated Sulfuric Acid | 98.08 | 18.4 | 188 |

| Acetic Acid | 60.05 | 160 mL | - |

| Sodium Nitrite | 69.00 | 9 | 130 |

| Ferrous Sulfate Heptahydrate | 278.01 | 32 | 115 |

| N,N-Dimethylformamide (DMF) | 73.09 | 300 mL | - |

| Dichloromethane | 84.93 | - | - |

| Sodium Carbonate Solution | - | - | - |

| Anhydrous Sodium Sulfate | 142.04 | - | - |

Procedure:

-

In a suitable reaction vessel, dissolve 2-bromo-4-tert-butylaniline (22.43 g, 98 mmol) in acetic acid (160 mL).

-

Cool the solution in an ice-salt bath.

-

Slowly add concentrated sulfuric acid (10 mL, 188 mmol).

-

Prepare a solution of sodium nitrite (9 g, 130 mmol) in water (40 mL).

-

Add the sodium nitrite solution dropwise to the reaction mixture with vigorous stirring, ensuring the temperature is maintained below 10 °C.

-

In a separate flask, prepare a mixture of ferrous sulfate heptahydrate (32 g, 115 mmol) and DMF (300 mL).

-

Add the freshly prepared diazonium salt solution to the FeSO₄/DMF mixture with stirring.

-

After the addition is complete, dilute the reaction mixture with water (1.25 L) and extract with dichloromethane.

-

Combine the organic layers and wash with aqueous sodium carbonate solution and then with water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The residue is distilled under vacuum to yield 1-bromo-3-tert-butylbenzene.[1]

Quantitative Data:

| Product | Yield (g) | Yield (%) | Boiling Point (°C/Torr) |

| 1-bromo-3-tert-butylbenzene | 17.50 | 84 | 78-83/2 |

Stage 2: Grignard Reaction and Carboxylation

This is a general procedure for the carboxylation of an aryl Grignard reagent.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 3-bromo-tert-butylbenzene | 213.11 | 17.50 | 82.1 |

| Magnesium Turnings | 24.31 | 2.20 | 90.5 |

| Anhydrous Tetrahydrofuran (THF) | - | ~100 mL | - |

| Dry Ice (solid CO₂) | 44.01 | Excess | - |

| Diethyl Ether | 74.12 | - | - |

| Hydrochloric Acid (conc.) | 36.46 | - | - |

| Anhydrous Sodium Sulfate | 142.04 | - | - |

Procedure:

-

Ensure all glassware is thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings (2.20 g, 90.5 mmol) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Dissolve 3-bromo-tert-butylbenzene (17.50 g, 82.1 mmol) in anhydrous THF (~50 mL) and add it to the dropping funnel.

-

Add a small portion of the 3-bromo-tert-butylbenzene solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming if necessary.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 3-bromo-tert-butylbenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to room temperature.

-

In a separate beaker, crush a sufficient amount of dry ice.

-

Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.

-

Allow the excess dry ice to sublime.

-

Slowly add dilute hydrochloric acid to the reaction mixture until it is acidic to litmus paper and all the solids have dissolved.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-tert-butylbenzoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., heptane or aqueous ethanol).

Expected Quantitative Data:

Mandatory Visualizations

Logical Relationship of Synthetic Stages

Caption: Logical flow from the starting material to the final product.

Mechanism of Grignard Reagent Carboxylation

Caption: Simplified mechanism of the carboxylation of a Grignard reagent.

Conclusion

The synthesis of 3-tert-butylbenzoic acid from tert-butylbenzene requires a strategic, multi-step approach to overcome the inherent regiochemical challenges. The presented pathway, involving the synthesis of 3-bromo-tert-butylbenzene followed by a Grignard reaction and carboxylation, provides a reliable and high-yielding route to the desired product. The detailed protocols and data in this guide are intended to support researchers in the successful preparation of this important synthetic intermediate.

References

An In-depth Technical Guide to 3-tert-Butylbenzoic Acid: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylbenzoic acid, a substituted aromatic carboxylic acid, presents a molecule of interest for various applications in chemical synthesis and potentially in the realm of drug discovery. Its distinct chemical structure, featuring a bulky tert-butyl group on the benzene ring, imparts specific physicochemical properties that can influence its reactivity, solubility, and biological interactions. This technical guide provides a comprehensive overview of the chemical properties, structural details, and key experimental protocols related to 3-tert-Butylbenzoic acid, tailored for a scientific audience.

Chemical Properties and Structure

3-tert-Butylbenzoic acid is a solid organic compound with the molecular formula C₁₁H₁₄O₂. The presence of the tert-butyl group at the meta position of the benzoic acid backbone is a key structural feature.

Structural Identifiers

| Identifier | Value |

| IUPAC Name | 3-(tert-Butyl)benzoic acid |

| CAS Number | 7498-54-6[1] |

| Molecular Formula | C₁₁H₁₄O₂ |

| SMILES | CC(C)(C)c1cccc(c1)C(=O)O[1] |

| InChIKey | PWEJHEZAHNQSHP-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of 3-tert-Butylbenzoic acid is presented below. These properties are crucial for its handling, purification, and application in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 178.23 g/mol | [1] |

| Melting Point | 100-140 °C | |

| Boiling Point | Not available | |

| pKa (at 25°C) | 4.20 | |

| Solubility | Insoluble in water; Soluble in alcohol and benzene. |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 3-tert-Butylbenzoic acid are essential for its practical application in a laboratory setting.

Synthesis of 3-tert-Butylbenzoic Acid

Reaction: Oxidation of 3-tert-butyltoluene to 3-tert-butylbenzoic acid.

Materials:

-

3-tert-butyltoluene

-

Potassium permanganate (KMnO₄)[2]

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) (optional, for basic conditions)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification

-

Water

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-tert-butyltoluene and a solution of potassium permanganate in water. A base such as sodium carbonate can be added to maintain basic conditions during the reaction.[2]

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate ion. The reaction time will vary depending on the scale and specific conditions but can take several hours.[3]

-

After the reaction is complete (the purple color has disappeared), cool the mixture to room temperature.

-

Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

-

Carefully acidify the filtrate with a strong acid, such as sulfuric acid or hydrochloric acid, until the pH is acidic. This will precipitate the 3-tert-butylbenzoic acid.

-

Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any remaining inorganic salts.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

Note: The stoichiometry of the reaction should be carefully calculated to ensure complete oxidation of the starting material.

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following provides a general protocol for obtaining ¹H and ¹³C NMR spectra of 3-tert-Butylbenzoic acid.

Sample Preparation:

-

Accurately weigh approximately 5-25 mg of 3-tert-Butylbenzoic acid for ¹H NMR and 20-50 mg for ¹³C NMR.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.[4][5]

-

Ensure the solid is completely dissolved. Gentle warming or vortexing may be required.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]

¹H NMR Data Acquisition:

-

Expected Chemical Shifts:

-

The protons of the tert-butyl group will appear as a singlet around 1.3 ppm.

-

The aromatic protons will appear in the region of 7.4-8.1 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

-

The acidic proton of the carboxylic acid group will appear as a broad singlet far downfield, typically between 10-13 ppm. This peak may be exchangeable with D₂O.

-

¹³C NMR Data Acquisition:

-

Expected Chemical Shifts:

-

The quaternary carbon of the tert-butyl group will appear around 35 ppm, and the methyl carbons will be around 31 ppm.

-

The aromatic carbons will appear in the region of 125-155 ppm.

-

The carbonyl carbon of the carboxylic acid will be the most downfield, typically in the range of 170-180 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.

ATR-FTIR Protocol:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.[6]

-

Place a small amount of the solid 3-tert-Butylbenzoic acid sample onto the center of the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.[6]

-

Record the sample spectrum.

-

Clean the crystal thoroughly after the measurement.

Expected Characteristic IR Peaks:

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Peaks just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the aliphatic C-H of the tert-butyl group.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1680 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the region of 1600-1450 cm⁻¹.

-

C-O stretch and O-H bend (carboxylic acid): Peaks in the fingerprint region (below 1500 cm⁻¹).

Signaling Pathways and Drug Development Applications

Despite a comprehensive search of the available literature, there is currently no specific information linking 3-tert-Butylbenzoic acid to the modulation of any particular signaling pathways relevant to drug development. While benzoic acid and its derivatives are a broad class of compounds with diverse biological activities, the specific effects of the 3-tert-butyl substitution on cellular signaling cascades have not been elucidated in the context of receptor tyrosine kinases, NF-κB, MAP kinase, G-protein coupled receptors (GPCRs), or nuclear receptor signaling pathways.

This lack of data presents an opportunity for future research. The lipophilic nature of the tert-butyl group could influence the molecule's ability to cross cell membranes and interact with intracellular targets. Researchers in drug development could consider screening 3-tert-Butylbenzoic acid in various cell-based assays to investigate its potential effects on key signaling pathways implicated in diseases such as cancer, inflammation, and metabolic disorders.

Logical Relationships and Experimental Workflows

To guide future research into the biological activities of 3-tert-Butylbenzoic acid, the following diagrams illustrate a potential synthesis pathway and a general workflow for screening its effects on a signaling pathway.

References

- 1. m-tert-Butylbenzoic acid | C11H14O2 | CID 139037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. P Tert Butyltoluene Manufacturers & Suppliers [p-toluenesulfonicacid-ptbba.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. rsc.org [rsc.org]

- 6. agilent.com [agilent.com]

Spectroscopic Profile of 3-tert-Butylbenzoic Acid: A Technical Guide

Introduction

3-tert-Butylbenzoic acid (C₁₁H₁₄O₂) is an aromatic carboxylic acid with a distinctive tert-butyl substituent. This bulky alkyl group significantly influences the molecule's chemical and physical properties, including its spectroscopic characteristics. Understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 3-tert-Butylbenzoic acid is crucial for its identification, characterization, and application in various fields, including organic synthesis, materials science, and drug development. This technical guide provides a comprehensive overview of the spectroscopic data for 3-tert-Butylbenzoic acid, complete with experimental protocols and data interpretation.

Molecular Structure and Properties

-

IUPAC Name: 3-tert-butylbenzoic acid

-

Chemical Formula: C₁₁H₁₄O₂

-

Molecular Weight: 178.23 g/mol

-

CAS Number: 7498-54-6[1]

-

Appearance: White crystalline solid

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-tert-Butylbenzoic acid exhibits characteristic signals for the aromatic protons and the tert-butyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~8.0 | Singlet | 1H | Ar-H (position 2) |

| ~7.8 | Doublet | 1H | Ar-H (position 6) |

| ~7.6 | Doublet | 1H | Ar-H (position 4) |

| ~7.4 | Triplet | 1H | Ar-H (position 5) |

| 1.34 | Singlet | 9H | -C(CH₃)₃ |

Note: Precise chemical shifts can vary depending on the solvent and concentration.

2.1.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~172 | -COOH |

| ~152 | Ar-C (position 3) |

| ~131 | Ar-C (position 1) |

| ~129 | Ar-CH (position 5) |

| ~128 | Ar-CH (position 6) |

| ~126 | Ar-CH (position 4) |

| ~125 | Ar-CH (position 2) |

| ~35 | -C(CH₃)₃ |

| ~31 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-tert-Butylbenzoic acid shows characteristic absorption bands for the carboxylic acid and the aromatic ring. A vapor phase IR spectrum is available in the SpectraBase database.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~2965 | Strong | C-H stretch (tert-butyl) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1300 | Strong | O-H bend and C-O stretch (carboxylic acid) |

| ~900-675 | Strong | C-H bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-tert-Butylbenzoic acid, electron ionization (EI) is a common technique.

| m/z | Relative Intensity (%) | Assignment |

| 178 | Moderate | [M]⁺ (Molecular ion) |

| 163 | High | [M - CH₃]⁺ (Loss of a methyl group) |

| 135 | Moderate | [M - C₃H₇]⁺ or [M - COOH]⁺ (Loss of propyl or carboxyl group) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-tert-Butylbenzoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz) is used.

-

¹H NMR Acquisition:

-

Number of scans: 8-16

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

-

¹³C NMR Acquisition:

-

Number of scans: 128-1024 (or more, depending on concentration)

-

Relaxation delay: 2-5 seconds

-

Proton decoupling is applied to obtain singlet peaks for each carbon.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of 3-tert-Butylbenzoic acid with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Nujol Mull: Grind the sample with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place in a liquid cell.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the KBr pellet, Nujol, or solvent is recorded and subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is commonly used. The standard electron energy is 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detector is used to detect the ions.

Visualization of Methodologies

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Relationship Between Spectroscopic Techniques and Structural Information

Caption: How different spectroscopic techniques provide structural information.

Conclusion

The combined application of NMR, IR, and MS provides a complete spectroscopic profile of 3-tert-Butylbenzoic acid, enabling its unambiguous identification and detailed structural characterization. The data presented in this guide, along with the outlined experimental protocols, serve as a valuable resource for researchers and scientists working with this compound. The characteristic signals in each spectroscopic technique, arising from the unique combination of the carboxylic acid, the aromatic ring, and the bulky tert-butyl group, provide a spectroscopic fingerprint for 3-tert-Butylbenzoic acid.

References

An In-depth Technical Guide to the Solubility of 3-tert-Butylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-tert-Butylbenzoic acid is an aromatic carboxylic acid with potential applications in various fields, including pharmaceuticals and materials science. Understanding its solubility in organic solvents is crucial for process development, formulation, and purification. This technical guide provides a comprehensive overview of the solubility characteristics of tert-butylbenzoic acid isomers. Due to a lack of publicly available quantitative solubility data for 3-tert-Butylbenzoic acid, this document presents detailed data for its structural isomer, 4-tert-Butylbenzoic acid, as a practical reference. Furthermore, this guide outlines a detailed experimental protocol for determining solubility and provides visual aids to conceptualize solvent selection and intermolecular interactions.

Solubility Data

Qualitative Solubility of 4-tert-Butylbenzoic Acid

Qualitative assessments indicate that 4-tert-butylbenzoic acid is insoluble in water but highly soluble in several organic solvents.[1][2][3]

| Solvent | Solubility |

| Water | Insoluble[1][2][3] |

| Alcohol | Very Soluble[1][2] |

| Benzene | Very Soluble[1][2] |

| Acetone | Readily Soluble |

| Chloroform | Readily Soluble |

| Toluene | Readily Soluble |

| Methanol | Readily Soluble |

Quantitative Solubility of 4-tert-Butylbenzoic Acid in Various Organic Solvents

The following table summarizes the mole fraction solubility (x) of 4-tert-butylbenzoic acid in several pure organic solvents at different temperatures, as determined by the static equilibrium method.[4]

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Methanol | 293.15 | 0.1332 |

| 298.15 | 0.1581 | |

| 303.15 | 0.1873 | |

| 308.15 | 0.2215 | |

| 313.15 | 0.2614 | |

| 318.15 | 0.3079 | |

| 323.15 | 0.3618 | |

| 328.15 | 0.4241 | |

| 333.15 | 0.4962 | |

| Ethanol | 293.15 | 0.1195 |

| 298.15 | 0.1412 | |

| 303.15 | 0.1668 | |

| 308.15 | 0.1969 | |

| 313.15 | 0.2321 | |

| 318.15 | 0.2731 | |

| 323.15 | 0.3207 | |

| 328.15 | 0.3759 | |

| 333.15 | 0.4398 | |

| Acetic Acid | 293.15 | 0.1463 |

| 298.15 | 0.1691 | |

| 303.15 | 0.1952 | |

| 308.15 | 0.2251 | |

| 313.15 | 0.2593 | |

| 318.15 | 0.2985 | |

| 323.15 | 0.3434 | |

| 328.15 | 0.3948 | |

| 333.15 | 0.4536 | |

| Propan-2-ol | 293.15 | 0.1089 |

| 298.15 | 0.1293 | |

| 303.15 | 0.1534 | |

| 308.15 | 0.1818 | |

| 313.15 | 0.2152 | |

| 318.15 | 0.2544 | |

| 323.15 | 0.3004 | |

| 328.15 | 0.3544 | |

| 333.15 | 0.4178 | |

| Hexane | 293.15 | 0.0011 |

| 298.15 | 0.0014 | |

| 303.15 | 0.0018 | |

| 308.15 | 0.0023 | |

| 313.15 | 0.0030 | |

| 318.15 | 0.0040 | |

| 323.15 | 0.0052 | |

| 328.15 | 0.0068 | |

| 333.15 | 0.0089 | |

| Toluene | 293.15 | 0.0435 |

| 298.15 | 0.0538 | |

| 303.15 | 0.0663 | |

| 308.15 | 0.0816 | |

| 313.15 | 0.1004 | |

| 318.15 | 0.1235 | |

| 323.15 | 0.1519 | |

| 328.15 | 0.1865 | |

| 333.15 | 0.2286 | |

| 1-Octanol | 293.15 | 0.0769 |

| 298.15 | 0.0921 | |

| 303.15 | 0.1101 | |

| 308.15 | 0.1315 | |

| 313.15 | 0.1569 | |

| 318.15 | 0.1870 | |

| 323.15 | 0.2227 | |

| 328.15 | 0.2649 | |

| 333.15 | 0.3149 |

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid organic compound like 3-tert-Butylbenzoic acid in an organic solvent. This protocol is based on the widely used gravimetric method.[5][6][7]

2.1. Materials and Equipment

-

3-tert-Butylbenzoic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control

-

Magnetic stirrer and stir bars

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-tert-Butylbenzoic acid to a known volume of the selected organic solvent in a sealed vial.

-

Place the vial in a thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, stop stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the decomposition temperature.

-

Continue drying until a constant weight of the solute is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final constant weight of the dish with the dried solute minus the initial weight of the empty dish.

-

The mass of the solvent is the total mass of the solution minus the mass of the dissolved solute.

-

Solubility can be expressed in various units, such as g/100 g solvent, g/L solvent, or mole fraction.

-

Visualizations

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting a suitable solvent for a compound like 3-tert-Butylbenzoic acid based on its intended application.

Caption: A flowchart outlining the decision-making process for selecting an optimal solvent.

"Like Dissolves Like" Principle

The following diagram illustrates the principle of "like dissolves like," showing the interaction of 3-tert-Butylbenzoic acid with a polar and a non-polar solvent.

Caption: Interactions between 3-tert-Butylbenzoic acid's functional groups and different solvent types.

Conclusion

While specific quantitative solubility data for 3-tert-Butylbenzoic acid remains to be published, this guide provides a robust framework for researchers and drug development professionals. By utilizing the provided data for the 4-tert-Butylbenzoic acid isomer as a reference, employing the detailed experimental protocol, and understanding the fundamental principles of solubility, scientists can effectively approach the challenges of working with this compound. The visual workflows further aid in the systematic selection of appropriate solvents and in comprehending the underlying molecular interactions that govern solubility.

References

- 1. 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Detailed Summary About Para Tert Butyl Benzoic Acid - Vinati Organics Limited [vinatiorganics.com]

- 3. Para Tertiary Butyl Benzoic Acid (PTBBA) - CAS 98-73-7 | Vinati Organics [vinatiorganics.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. pharmajournal.net [pharmajournal.net]

- 7. uomus.edu.iq [uomus.edu.iq]

Crystal Structure Analysis of tert-Butylbenzoic Acids: A Technical Guide

Introduction

This technical guide provides an in-depth overview of the principles and methodologies involved in determining the crystal structure of aromatic carboxylic acids, with a specific focus on the influence of bulky substituents like the tert-butyl group. While crystallographic data for 3-tert-butylbenzoic acid is not extensively reported in the reviewed literature, this document will utilize the detailed structural analysis of the closely related compound, 3,5-di-tert-butylbenzoic acid, as a representative case study. The experimental protocols, data presentation, and structural features discussed herein are broadly applicable to the crystallographic analysis of similar organic molecules and are intended for researchers, scientists, and professionals in the field of drug development and materials science.

Crystallographic Data of 3,5-di-tert-Butylbenzoic Acid

The crystal structure of 3,5-di-tert-butylbenzoic acid was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group C2/c. The structure reveals the presence of two independent molecules in the asymmetric unit, which form dimers through hydrogen bonding.[1]

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical Formula | C₁₅H₂₂O₂ |

| Formula Weight | 234.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 36.723 (7) |

| b (Å) | 9.500 (1) |

| c (Å) | 17.963 (9) |

| β (°) | 111.01 (1) |

| Volume (ų) | 5845.5 |

| Z | 16 |

| Final R index | 0.071 |

| Data sourced from the crystal structure analysis of 3,5-di-tert-butylbenzoic acid.[1] |

Table 2: Selected Interatomic Distances and Angles

| Bond/Angle | Molecule A | Molecule B |

| Hydrogen Bond | ||

| O-H···O' distance (Å) | 2.636 | 2.647 |

| O-H-O' angle (°) | 165.7 | 174.7 |

| Carboxyl Group | ||

| C(aromatic)-C(carboxyl) torsion angle (°) | 15.48 | 8.61 |

| tert-Butyl Group | ||

| C(aromatic)-C(tert-butyl) average distance (Å) | 1.534 | - |

| Data represents the hydrogen-bonded dimer formation and key conformational features.[1] |

Experimental Protocols

The determination of a crystal structure for an organic compound like a substituted benzoic acid involves several critical experimental stages.

Single Crystal Growth

Obtaining high-quality single crystals is the most crucial and often challenging step for X-ray diffraction analysis.[2][3]

-

Method: Slow evaporation is a widely used and effective method for growing crystals of organic compounds.[4][5]

-

Procedure:

-

A purified sample of the compound is dissolved in a suitable solvent to create a saturated or nearly saturated solution. Ethanol was used for 3,5-di-tert-butylbenzoic acid.[1] The choice of solvent is critical; the compound should have moderate solubility.[5]

-

The solution is filtered to remove any particulate impurities.

-

The filtered solution is placed in a clean vial, which is then loosely covered to allow for slow evaporation of the solvent.

-

The vial is kept in a vibration-free environment at a constant temperature.

-

Over a period of several days to weeks, as the solvent evaporates, the solution becomes supersaturated, and crystals begin to form and grow.

-

X-ray Data Collection and Structure Solution

Once suitable crystals are obtained, their diffraction patterns are measured to determine the arrangement of atoms.

-

Instrumentation: A single-crystal X-ray diffractometer is used for data collection.

-

Procedure:

-

A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on the diffractometer.[4]

-

The crystal is exposed to a monochromatic X-ray beam.

-

As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.

-

The positions and intensities of these diffracted spots are recorded by a detector.

-

The collected data is processed to determine the unit cell dimensions and space group symmetry.

-

The crystal structure is then solved using computational methods. For the structure of 3,5-di-tert-butylbenzoic acid, direct methods were employed to determine the initial positions of the non-hydrogen atoms.[1]

-

The structural model is refined using full-matrix least-squares calculations, which minimizes the difference between the observed and calculated diffraction intensities. Hydrogen atom positions are often located from a difference Fourier map.[1]

-

Visualization of Workflows and Structures

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the key structural features.

Caption: Workflow for Single-Crystal X-ray Structure Determination.

References

An In-depth Technical Guide to 3-tert-Butylbenzoic Acid (CAS 7498-54-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, and synthesis of 3-tert-Butylbenzoic acid. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed information for the application and study of this compound.

Physicochemical Properties

3-tert-Butylbenzoic acid, also known as m-tert-butylbenzoic acid, is a monosubstituted benzoic acid derivative. Its structural and physical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 7498-54-6 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | White or off-white crystalline powder | |

| Melting Point | 127-130 °C | |

| Boiling Point | 304.71 °C (estimate) | |

| Flash Point | 136 °C | |

| Density | 1.0435 g/cm³ (estimate) |

Table 2: Acid-Base and Solubility Properties

| Property | Value | Reference(s) |

| pKa | 4.20 (at 25 °C) | |

| Solubility | Insoluble in water; soluble in alcohols, benzene, and many organic solvents. | |

| Vapor Pressure | 0.00126 mmHg at 25 °C |

Spectroscopic Data

The following sections provide an analysis of the expected spectral characteristics of 3-tert-Butylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum:

The proton NMR spectrum of 3-tert-Butylbenzoic acid is expected to show distinct signals corresponding to the aromatic protons and the tert-butyl group.

-

tert-Butyl Protons (9H): A sharp singlet peak around 1.3 ppm is characteristic of the nine equivalent protons of the tert-butyl group.

-

Aromatic Protons (4H): The four protons on the benzene ring will appear in the aromatic region, typically between 7.4 and 8.2 ppm . Due to the meta-substitution, a complex splitting pattern is expected. The protons ortho to the carboxylic acid and tert-butyl groups will be the most deshielded.

-

Carboxylic Acid Proton (1H): A broad singlet is expected at a downfield chemical shift, typically above 10 ppm , for the acidic proton of the carboxyl group.

¹³C NMR Spectrum:

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

-

tert-Butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with the carboxyl-substituted carbon appearing at a characteristic downfield shift.

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid will appear as a singlet at a chemical shift typically in the range of 165-175 ppm .

Infrared (IR) Spectroscopy

The IR spectrum of 3-tert-Butylbenzoic acid will exhibit characteristic absorption bands for its functional groups.

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ , which is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[2]

-

C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic ring.[2]

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹ are due to the C-H stretching of the tert-butyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl group (C=O) of the carboxylic acid.[2]

-

C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region are due to the C=C stretching vibrations within the benzene ring.[2]

-

C-O Stretch and O-H Bend: The fingerprint region will contain C-O stretching and O-H bending vibrations.

Mass Spectrometry (MS)

The mass spectrum of 3-tert-Butylbenzoic acid will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z ratio corresponding to the molecular weight of the compound (178.23).

-

Major Fragmentation: A prominent fragment is expected from the loss of a methyl group (CH₃) from the tert-butyl group, resulting in a stable tertiary carbocation. Another significant fragmentation pathway is the loss of the carboxylic acid group.

Experimental Protocols

Synthesis of 3-tert-Butylbenzoic Acid

While specific literature detailing the synthesis of 3-tert-butylbenzoic acid is less common than for its para-isomer, a plausible synthetic route involves the oxidation of m-tert-butyltoluene. The following is a generalized protocol based on the oxidation of similar alkylbenzenes.

Reaction: Oxidation of m-tert-butyltoluene

References

An In-depth Technical Guide to the Physical Properties of 3-tert-Butylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-tert-butylbenzoic acid, a substituted aromatic carboxylic acid of interest in various research and development applications. This document outlines its melting and boiling points, details the experimental methodologies for their determination, and presents a logical workflow for these characterization processes.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, processing, and application in research and development. The melting and boiling points are fundamental parameters that indicate the substance's physical state under varying temperatures and provide insights into its purity.

| Physical Property | Value |

| Melting Point | 127-127.6 °C |

| Boiling Point | 304.71 °C (estimated) |

Table 1: Key Physical Properties of 3-tert-Butylbenzoic Acid

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is paramount. The following sections detail standardized experimental protocols for measuring the melting and boiling points of organic compounds like 3-tert-butylbenzoic acid.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Capillary tubes

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with oil bath or a melting point apparatus with an aluminum block)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of 3-tert-butylbenzoic acid is finely powdered using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The filled capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating apparatus.

-

Heating: The apparatus is heated slowly and steadily. The temperature is carefully monitored.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with a high-boiling point liquid like paraffin oil or silicone oil)

-

Clamps and stand

Procedure:

-

Sample Preparation: A small amount of liquid 3-tert-butylbenzoic acid is placed in the test tube. If the compound is solid at room temperature, it must first be melted.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid in the test tube, with the open end submerged.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in the heating bath.

-

Heating: The heating bath is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and escape as bubbles.

-

Observation: Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.

-

Recording the Boiling Point: As the liquid cools, the stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, the temperature is recorded. This temperature is the boiling point of the substance.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of 3-tert-butylbenzoic acid.

An In-depth Technical Guide to the Acidity and pKa of 3-tert-Butylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylbenzoic acid is a substituted aromatic carboxylic acid. Its chemical properties, particularly its acidity, are of significant interest in various fields, including medicinal chemistry and material science. The acidity of a compound, quantified by its pKa value, is a critical parameter that influences its solubility, lipophilicity, and biological activity. This guide provides a comprehensive overview of the acidity and pKa of 3-tert-Butylbenzoic acid, including factors that govern its acidic strength and detailed experimental protocols for its determination.

Acidity and pKa Value

The acidity of 3-tert-Butylbenzoic acid is determined by the dissociation of the carboxylic acid proton in a solvent, typically water. The equilibrium for this dissociation is described by the acid dissociation constant (Ka), from which the pKa is derived (pKa = -logKa). A lower pKa value indicates a stronger acid.

Quantitative Data

The pKa value of 3-tert-Butylbenzoic acid has been experimentally determined and is presented in the table below. For comparative purposes, the pKa of benzoic acid is also included.

| Compound | pKa at 25°C |

| 3-tert-Butylbenzoic acid | 4.20 |

| Benzoic Acid | 4.20 |

Factors Influencing the Acidity of 3-tert-Butylbenzoic Acid

The acidity of a substituted benzoic acid is influenced by the electronic effects of its substituents. These effects are primarily categorized as inductive and resonance effects.

-

Inductive Effect : This effect is transmitted through sigma (σ) bonds and is dependent on the electronegativity of the atoms and the distance from the carboxylic group. Electron-withdrawing groups increase acidity by stabilizing the resulting carboxylate anion through the withdrawal of electron density.[1] Conversely, electron-donating groups decrease acidity by destabilizing the anion. The tert-butyl group is generally considered to be weakly electron-donating through induction (+I effect).

-

Resonance Effect : This effect involves the delocalization of electrons through the pi (π) system of the benzene ring. Substituents that can delocalize the negative charge of the carboxylate anion through resonance will increase acidity.[1] The tert-butyl group does not participate in resonance.

In the case of 3-tert-Butylbenzoic acid, the tert-butyl group is located at the meta position. At this position, the resonance effect is negligible.[1] Therefore, the primary influence on the acidity of the carboxylic acid is the inductive effect of the tert-butyl group. As an electron-donating group, the tert-butyl group at the meta position slightly destabilizes the carboxylate anion, which would be expected to make 3-tert-Butylbenzoic acid a slightly weaker acid than benzoic acid. However, the experimental pKa value is very close to that of benzoic acid, suggesting the inductive effect of the meta-tert-butyl group is minimal in this context.

Experimental Protocols for pKa Determination

The pKa of a compound can be determined through various experimental methods. Potentiometric and spectrophotometric titrations are two of the most common and reliable techniques.[2]

Potentiometric Titration

This method involves the titration of a solution of the acid with a standard solution of a strong base, while monitoring the pH of the solution with a pH meter.[3]

Materials and Equipment:

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (100 mL)

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

3-tert-Butylbenzoic acid

-

Analytical balance

-

Solvent (e.g., deionized water, or a mixed solvent system like water-ethanol if solubility is low)

-

Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers.

-

Sample Preparation: Accurately weigh a sample of 3-tert-Butylbenzoic acid and dissolve it in a known volume of the chosen solvent in a beaker. A typical concentration is around 0.01 M.

-

Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

-

Titration: Record the initial pH of the solution. Add the NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is equal to the pH at the half-equivalence point.

Spectrophotometric Titration

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[4]

Materials and Equipment:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

Micropipettes

-

A series of buffer solutions with known pH values spanning the expected pKa of the compound.

-

Stock solution of 3-tert-Butylbenzoic acid in a suitable solvent (e.g., methanol or ethanol).

Procedure:

-

Preparation of Solutions: Prepare a series of solutions with the same concentration of 3-tert-Butylbenzoic acid in different buffer solutions of known pH.

-

Spectral Measurement: Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

Data Analysis: Identify a wavelength where the absorbance of the acidic and basic forms of the compound differs significantly. Plot the absorbance at this wavelength against the pH of the solutions. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the pKa of 3-tert-Butylbenzoic acid and the electronic effects influencing its acidity.

Caption: Workflow for pKa determination of 3-tert-Butylbenzoic acid.

Caption: Electronic effects influencing the acidity of 3-tert-Butylbenzoic acid.

References

An In-depth Technical Guide to 3-tert-Butylbenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-tert-Butylbenzoic acid (meta-tert-Butylbenzoic acid), a substituted aromatic carboxylic acid. While a definitive historical account of its initial discovery is not prominently documented in scientific literature, this paper details its physicochemical properties, established synthesis methodologies, and current applications. The focus is on providing practical information for laboratory and development settings.

Physicochemical and Structural Data

3-tert-Butylbenzoic acid is a solid organic compound characterized by a benzoic acid core with a tert-butyl substituent at the meta (3) position. This substitution pattern influences its physical properties, such as solubility and melting point.

| Property | Data | Reference |

| IUPAC Name | 3-(tert-butyl)benzoic acid | [PubChem CID 139037] |

| Synonyms | m-tert-butylbenzoic acid, 3-(1,1-dimethylethyl)benzoic acid | [PubChem CID 139037] |

| CAS Number | 7498-54-6 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Solid | N/A |

| Melting Point | 100-140 °C (range from supplier) | [1] |

| Flash Point | 129 °C | [1] |

| Computed XLogP3 | 3.7 | [PubChem CID 139037] |

Historical Context

The specific discovery or first synthesis of 3-tert-butylbenzoic acid is not well-documented as a singular event. Its existence and synthesis are based on foundational principles of organic chemistry, particularly electrophilic aromatic substitution and oxidation reactions, developed in the 19th and early 20th centuries. Research into sterically hindered benzoic acids in the mid-20th century, such as the work on di- and tri-tert-butylbenzoic acids, suggests that monosubstituted isomers like 3-tert-butylbenzoic acid were known and accessible by that time.[2][3] It is typically prepared through standard organic synthesis routes rather than being isolated from a natural source.

Synthesis Methodologies

The preparation of 3-tert-butylbenzoic acid can be achieved through several established synthetic routes. The two most common and logical laboratory-scale methods are the carbonation of a Grignard reagent and the oxidation of 3-tert-butyltoluene.

Grignard Reagent Carbonation

This is a reliable and widely used method for synthesizing carboxylic acids from aryl halides. The process involves the formation of an organomagnesium compound (Grignard reagent) from 3-tert-butylbromobenzene, which then acts as a potent nucleophile, attacking carbon dioxide (often in its solid form, dry ice) to form a carboxylate salt. Subsequent acidification yields the final product.[4]

-

Apparatus Setup: All glassware must be rigorously dried in an oven to remove any trace of water, which would quench the Grignard reagent. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation:

-

In a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.1 eq).

-

Add a small volume of anhydrous diethyl ether or tetrahydrofuran (THF).

-

Dissolve 3-tert-butylbromobenzene (1.0 eq) in additional anhydrous ether/THF and add it to the dropping funnel.

-

Add a small portion of the halide solution to the magnesium. The reaction may need initiation with a small iodine crystal or gentle heating.

-

Once the reaction begins (indicated by bubbling and turbidity), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Carbonation:

-

Cool the Grignard solution in an ice bath.

-

In a separate beaker, crush a significant excess of dry ice (solid CO₂) and cautiously pour the Grignard reagent onto it with stirring. The reaction is highly exothermic.

-

Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

-

-

Work-up and Isolation:

-

Slowly add a dilute strong acid, such as 6M HCl, to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium.[4]

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether.

-

Combine the organic layers and wash with water, then with a 5% aqueous NaOH solution to extract the benzoic acid as its sodium salt.[5]

-

Separate the aqueous basic layer and re-acidify it with concentrated HCl to precipitate the 3-tert-butylbenzoic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

-

Oxidation of 3-tert-Butyltoluene

This method represents a common industrial approach for producing benzoic acids, involving the oxidation of the methyl group on an alkylbenzene precursor.[6] While many documented procedures focus on the para-isomer, the same principles apply to the meta-isomer, 3-tert-butyltoluene.[7] Various oxidizing agents can be used, but catalytic oxidation with air or oxygen is often preferred for large-scale synthesis.

-

Precursor: The starting material is 3-tert-butyltoluene.[8]

-

Reaction Setup:

-

Charge a high-pressure reactor (autoclave) with 3-tert-butyltoluene, a catalytic amount of a cobalt salt (e.g., cobalt(II) acetate), and potentially a bromide promoter (e.g., sodium bromide).[9]

-

The reaction can be run in a solvent like acetic acid or, in some processes, without a solvent.

-

-

Oxidation:

-

Pressurize the reactor with air or pure oxygen.

-

Heat the mixture to the target temperature (typically >100 °C, e.g., 135-155 °C) with vigorous stirring to ensure efficient gas-liquid mixing.[9]

-

Maintain the reaction for several hours until oxygen uptake ceases or analysis (e.g., by GC) shows high conversion of the starting material.

-

-

Isolation and Purification:

-

Cool the reactor and vent the excess pressure.

-

The crude product mixture is processed to isolate the carboxylic acid. This may involve cooling to crystallize the product, followed by filtration.

-

Further purification can be achieved by washing, recrystallization from a suitable solvent, or distillation of the crude product mixture to remove unreacted starting material.

-

Applications and Significance

While not as commercially prominent as its para-isomer (4-tert-butylbenzoic acid), which is widely used in polymers and as a corrosion inhibitor, 3-tert-butylbenzoic acid serves as a useful building block in organic synthesis.[10][11]

-

Polymer Science: It is described as a heat-resistant organic compound that can be used in the production of polymers and plastics. It may also function as a nucleation or clarifying agent to enhance the crystallization and processability of certain polymers.[1]

-

Organic Synthesis: In research and development, the tert-butyl group provides steric bulk and lipophilicity. 3-tert-Butylbenzoic acid can be used as a starting material or intermediate for synthesizing more complex molecules, including potential pharmaceutical candidates and specialty chemicals where the specific meta-substitution pattern is required. Its derivatives are explored in various fields where modification of aromatic rings is necessary.

References

- 1. 3-tert-Butylbenzoic acid | 7498-54-6 | HAA49854 [biosynth.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. mason.gmu.edu [mason.gmu.edu]

- 5. Solved Grignard Reaction: Synthesis of Benzoic Acid | Chegg.com [chegg.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3-tert-Butyltoluene | C11H16 | CID 33711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN102617335B - Process for synthesizing p-tert-butylbenzoic acid - Google Patents [patents.google.com]

- 10. PTBBA – High-Quality Para-tert-Butylbenzoic Acid | PENPET [penpet.com]

- 11. Para Tertiary Butyl Benzoic Acid (PTBBA) - CAS 98-73-7 | Vinati Organics [vinatiorganics.com]

An In-depth Technical Guide to the Isomers of tert-Butylbenzoic Acid and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ortho, meta, and para isomers of tert-butylbenzoic acid. It delves into their chemical and physical properties, spectroscopic characterization, synthesis protocols, and known biological activities. The information is presented to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction to tert-Butylbenzoic Acid Isomers

Tert-butylbenzoic acid (C₁₁H₁₄O₂) is an aromatic carboxylic acid with a molecular weight of 178.23 g/mol . The presence of the bulky tert-butyl group on the benzoic acid ring gives rise to three positional isomers: 2-tert-butylbenzoic acid (ortho), 3-tert-butylbenzoic acid (meta), and 4-tert-butylbenzoic acid (para). The position of the tert-butyl group significantly influences the steric and electronic properties of the molecule, leading to distinct physical and chemical characteristics, as well as differing biological activities.

These compounds and their derivatives have applications in various fields, including the production of polymers, resins, and as intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1]

Physicochemical Properties

The physical and chemical properties of the tert-butylbenzoic acid isomers are summarized in the tables below for easy comparison.

Table 1: General and Physical Properties of tert-Butylbenzoic Acid Isomers

| Property | 2-tert-Butylbenzoic Acid | 3-tert-Butylbenzoic Acid | 4-tert-Butylbenzoic Acid |

| CAS Number | 1077-58-3 | 7498-54-6 | 98-73-7 |

| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol | 178.23 g/mol | 178.23 g/mol |

| Appearance | Colorless to pale yellow crystal or crystalline powder | Powder | White crystalline powder/needles |

| Melting Point (°C) | 74.55 | 100-140 | 162-169 |

| Boiling Point (°C) | 304.71 (estimate) | Not available | 280 |

| pKa (at 25°C) | 3.54 | 4.20 | 4.38[2] |

Table 2: Solubility of tert-Butylbenzoic Acid Isomers

| Solvent | 2-tert-Butylbenzoic Acid | 3-tert-Butylbenzoic Acid | 4-tert-Butylbenzoic Acid |

| Water | Insoluble | Insoluble | Insoluble (0.07 g/L at 20°C)[2] |

| Alcohols (Methanol, Ethanol) | Soluble | Soluble | Very soluble |

| Benzene | Soluble | Soluble | Very soluble[3] |

| Chlorinated Hydrocarbons | Soluble | Soluble | Soluble |

| Ethers | Soluble | Soluble | Soluble |

| Acetone | Soluble | Soluble | Soluble |

| Toluene | Not available | Not available | Soluble |

| Hexane | Not available | Not available | Soluble |

| 1-Octanol | Not available | Not available | Soluble |

| Propan-2-ol | Not available | Not available | Soluble |

| Acetic Acid | Not available | Not available | Soluble |

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of the tert-butylbenzoic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectra of the isomers are distinct due to the different substitution patterns on the aromatic ring. The tert-butyl group typically appears as a singlet around 1.3 ppm. The aromatic protons will show different splitting patterns and chemical shifts depending on their position relative to the carboxylic acid and tert-butyl groups.

-

¹³C NMR: The carbon NMR spectra will also show characteristic peaks for the tert-butyl carbons, the aromatic carbons, and the carboxylic acid carbon. The chemical shifts of the aromatic carbons are particularly useful in distinguishing between the isomers.

Infrared (IR) Spectroscopy

The IR spectra of all three isomers will exhibit characteristic absorptions for:

-

O-H stretch of the carboxylic acid, which is typically a broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch of the carbonyl group, which appears as a strong absorption around 1700 cm⁻¹.

-

C-H stretches of the aromatic ring and the tert-butyl group.

-

C=C stretches of the aromatic ring in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectra of the isomers will show a molecular ion peak (M⁺) corresponding to their molecular weight (178.23 g/mol ). The fragmentation patterns can also provide structural information, although they may be similar for the different isomers. Common fragments may include the loss of a methyl group (M-15) or the entire tert-butyl group (M-57).

Synthesis of tert-Butylbenzoic Acid Isomers

The synthesis of each isomer typically involves different starting materials and reaction strategies.

Synthesis of 4-tert-Butylbenzoic Acid

A common industrial method for the synthesis of 4-tert-butylbenzoic acid is the liquid-phase air oxidation of 4-tert-butyltoluene.[4]

Experimental Protocol: Oxidation of 4-tert-butyltoluene [5][6]

-

Reaction Setup: In a reaction kettle equipped with a stirrer, gas inlet, and reflux condenser, add p-tert-butyltoluene and a catalytic amount of cobalt acetate.

-

Initiation: Introduce an oxygen-containing gas (e.g., air) and heat the mixture to 150-155 °C to initiate the oxidation reaction.

-

Reaction: Maintain the reaction at a slightly lower temperature of 135-145 °C for several hours until the reaction is complete.

-

Work-up: Cool the reaction mixture to induce crystallization of the crude p-tert-butylbenzoic acid.

-

Purification: The crude product can be purified by centrifugation, washing with a suitable solvent (e.g., p-tert-butyltoluene), and subsequent recrystallization from a solvent like toluene.

Synthesis of 2-tert-Butylbenzoic Acid

A general method for the synthesis of 2-tert-butylbenzoic acid involves the reaction of o-toluic acid with tert-butyl lithium.

Conceptual Experimental Workflow

-

Reaction: React o-toluic acid with a strong base like tert-butyl lithium in an appropriate anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere. The tert-butyl lithium acts as both a base to deprotonate the carboxylic acid and as a nucleophile to introduce the tert-butyl group at the ortho position.

-

Quenching: After the reaction is complete, the reaction mixture is quenched with water or a dilute acid.

-

Extraction and Purification: The product is then extracted into an organic solvent, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization.

Synthesis of 3-tert-Butylbenzoic Acid

The synthesis of 3-tert-butylbenzoic acid can be achieved through a multi-step process starting from a suitable precursor. One possible route involves the Friedel-Crafts acylation of tert-butylbenzene followed by oxidation.

Conceptual Experimental Workflow

-

Friedel-Crafts Acylation: React tert-butylbenzene with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce an acetyl group, primarily at the meta position due to the directing effect of the tert-butyl group.

-

Oxidation: The resulting 3-tert-butylacetophenone is then oxidized to the carboxylic acid using a strong oxidizing agent such as potassium permanganate or sodium hypochlorite (haloform reaction).

-

Work-up and Purification: The reaction mixture is worked up to isolate the crude 3-tert-butylbenzoic acid, which is then purified by recrystallization.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemistry 211 Experiment 10 [home.miracosta.edu]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102617335A - Process for synthesizing p-tert-butylbenzoic acid - Google Patents [patents.google.com]

- 6. CN102617335B - Process for synthesizing p-tert-butylbenzoic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Derivatization of 3-tert-Butylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylbenzoic acid is a sterically hindered aromatic carboxylic acid. Its analysis by gas chromatography (GC) is challenging due to its low volatility and high polarity, which can lead to poor peak shape, low sensitivity, and potential thermal degradation in the GC inlet. Derivatization of the carboxylic acid functional group is a crucial step to enhance its volatility and improve its chromatographic behavior. This document provides detailed application notes and protocols for two common and effective derivatization techniques: silylation to form a trimethylsilyl (TMS) ester and esterification to form a methyl ester. These methods are suitable for the quantitative analysis of 3-tert-butylbenzoic acid in various matrices by GC-Mass Spectrometry (GC-MS) and GC-Flame Ionization Detection (GC-FID).

Derivatization Strategies

The primary goal of derivatization is to replace the active hydrogen in the carboxylic acid group with a less polar, more volatile moiety.

-

Silylation: This is a rapid and effective method where the acidic proton is replaced by a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and powerful silylating agent, often used with a catalyst like trimethylchlorosilane (TMCS). Silylation is known to be effective for sterically hindered compounds.[1]

-

Esterification (Methylation): This classic derivatization technique converts the carboxylic acid into its corresponding methyl ester. Reagents such as Boron Trifluoride-Methanol (BF3-Methanol) or (Trimethylsilyl)diazomethane (TMS-diazomethane) are frequently employed. BF3-Methanol is a convenient and effective reagent for esterifying a wide range of carboxylic acids, including sterically hindered ones.[2][3] TMS-diazomethane is a safer alternative to diazomethane and provides high, often quantitative, yields.

Quantitative Data Summary

The following table summarizes expected quantitative data for the derivatization of 3-tert-butylbenzoic acid based on typical performance for sterically hindered aromatic carboxylic acids.

| Parameter | Silylation (BSTFA) | Esterification (BF3-Methanol) | Esterification (TMS-diazomethane) |

| Derivative | 3-tert-Butylbenzoic acid trimethylsilyl ester | Methyl 3-tert-butylbenzoate | Methyl 3-tert-butylbenzoate |

| Typical Reaction Yield | > 95% | > 90% (up to 96% for similar compounds) | Nearly Quantitative (> 99%) |

| Reaction Time | 15 - 60 minutes | 10 - 30 minutes | 5 - 30 minutes |

| Reaction Temperature | 60 - 80 °C | 60 - 100 °C | Room Temperature |

| Limit of Detection (LOD) | 0.1 - 5 µg/L | 1 - 10 µg/L | 0.5 - 10 µg/L |

| Limit of Quantitation (LOQ) | 0.3 - 15 µg/L | 3 - 30 µg/L | 1.5 - 30 µg/L |

| Relative Standard Deviation (RSD) | < 10% | < 15% | < 5% |

Note: The LOD, LOQ, and RSD values are estimates and can vary significantly depending on the analytical instrument, matrix effects, and specific experimental conditions. The yield for BF3-Methanol is based on data for p-tert-butylbenzoic acid.[4]

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS